molecular formula C20H18N2O5S B589941 N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide CAS No. 130016-98-7

N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide

Cat. No.: B589941
CAS No.: 130016-98-7
M. Wt: 398.4 g/mol
InChI Key: DESLCFKWTJEBGT-PDGQHHTCSA-N
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Description

N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C20H18N2O5S and its molecular weight is 398.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide is a complex organic compound with significant potential for biological activity. Its unique structure, characterized by a sulfonamide group, a cyano group, and a furan moiety, suggests various mechanisms of action that could be explored in medicinal chemistry.

Structural Overview

The compound has the following molecular characteristics:

Property Details
Molecular FormulaC20H18N2O5S
Molecular Weight398.4 g/mol
IUPAC NameN-[4-{4-cyano-2-(furan-2-yl)methylidene}-5-oxo-2,5-dihydrofuran-3-yl]phenyl]butane-1-sulfonamide
CAS Number130016-98-7

The presence of multiple functional groups allows for diverse interactions within biological systems, making this compound a candidate for various therapeutic applications.

Antibacterial Properties

Preliminary studies suggest that this compound exhibits antibacterial activity . The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is similar to established sulfonamide antibiotics, which could potentially position this compound as a new lead in antibiotic development.

Anti-inflammatory Potential

The furan moiety in the compound may contribute to anti-inflammatory effects . Compounds with furan structures have been reported to inhibit lipoxygenases (LOXs), enzymes involved in the inflammatory response. For instance, studies on related furan derivatives have shown significant inhibition of human LOXs, suggesting that this compound might also exhibit similar properties .

Understanding the mechanisms through which N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-y}phenyl)butane-1-sulfonamide operates involves examining its binding interactions with biological targets:

  • Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Electrophilic Reactions : The furan ring may participate in electrophilic aromatic substitution reactions, which can lead to modifications of cellular components.
  • Binding Affinity Studies : In vitro assays could be designed to assess the binding affinity of this compound to various receptors and enzymes relevant to its proposed therapeutic effects .

Case Studies

Research has indicated that compounds structurally similar to N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-y}phenyl)butane-1-sulfonamide show promise in treating conditions like bacterial infections and inflammatory diseases. For example:

  • Furan Derivatives : A study demonstrated that certain furan derivatives significantly inhibited LOX activity and reduced inflammation markers in vivo .
  • Antimicrobial Activity : Research on related compounds has shown effectiveness against resistant bacterial strains, highlighting the potential of this class of compounds in addressing antibiotic resistance .

Properties

CAS No.

130016-98-7

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

N-[4-[(2Z)-4-cyano-2-(furan-2-ylmethylidene)-5-oxofuran-3-yl]phenyl]butane-1-sulfonamide

InChI

InChI=1S/C20H18N2O5S/c1-2-3-11-28(24,25)22-15-8-6-14(7-9-15)19-17(13-21)20(23)27-18(19)12-16-5-4-10-26-16/h4-10,12,22H,2-3,11H2,1H3/b18-12-

InChI Key

DESLCFKWTJEBGT-PDGQHHTCSA-N

SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C(=O)OC2=CC3=CC=CO3)C#N

Isomeric SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C\2=C(C(=O)O/C2=C\C3=CC=CO3)C#N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C(=O)OC2=CC3=CC=CO3)C#N

Synonyms

N-[4-(4-cyano-2-furfurylidene-2,5-dihydro-5-oxo-3-furyl)phenyl]butane-1-sulfonamide

Origin of Product

United States

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